molecular formula C16H12Cl2N4O3S B2888751 N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 888424-88-2

N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2888751
CAS No.: 888424-88-2
M. Wt: 411.26
InChI Key: TUFONGYMJBMVQW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an amino group, a dichlorobenzylthio group, and a furan-2-carboxamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate starting materials such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable pyrimidine intermediate with 3,

Properties

IUPAC Name

N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3S/c17-9-4-3-8(6-10(9)18)7-26-16-21-13(19)12(15(24)22-16)20-14(23)11-2-1-5-25-11/h1-6H,7H2,(H,20,23)(H3,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFONGYMJBMVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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